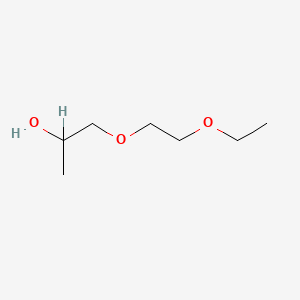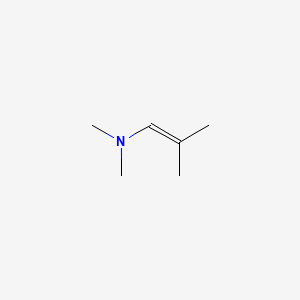
1-丙烯-1-胺,N,N,2-三甲基-
描述
1-Propen-1-amine, N,N,2-trimethyl- is an organic compound with the molecular formula C6H13N. It is a derivative of propenylamine and is known for its applications in organic synthesis, particularly in the conversion of carboxylic acids to their corresponding chlorides under neutral conditions .
科学研究应用
1-Propen-1-amine, N,N,2-trimethyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in drug development.
Industrial Chemistry: Utilized in the production of specialty chemicals
作用机制
Mode of Action
It is known that the compound can act as an acid halogenation reagent, enabling the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .
Biochemical Pathways
It is suggested that the compound may be involved in the halogenation of carboxylic acids
Result of Action
As an acid halogenation reagent, it is known to convert carboxylic acids into the corresponding chlorides
生化分析
Biochemical Properties
1-Propen-1-amine, N,N,2-trimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid halogenation reagents, enabling the conversion of carboxylic acids into corresponding chlorides under neutral conditions . This interaction is crucial for various synthetic processes in biochemical research.
Cellular Effects
The effects of 1-Propen-1-amine, N,N,2-trimethyl- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Additionally, it may cause respiratory irritation, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, 1-Propen-1-amine, N,N,2-trimethyl- exerts its effects through various mechanisms. It acts as an acid halogenation reagent, facilitating the conversion of carboxylic acids into chlorides . This process involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to interact with specific enzymes and proteins is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propen-1-amine, N,N,2-trimethyl- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is light-sensitive and may degrade over time, affecting its efficacy and safety in biochemical experiments . Long-term exposure to the compound can lead to significant changes in cellular processes, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 1-Propen-1-amine, N,N,2-trimethyl- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and severe adverse reactions. For instance, high doses have been associated with severe skin burns, eye damage, and respiratory irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
1-Propen-1-amine, N,N,2-trimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in acid halogenation reactions highlights its involvement in synthetic metabolic pathways . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Propen-1-amine, N,N,2-trimethyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments affect its activity and function. For example, its ability to cause severe skin burns and eye damage suggests that it can penetrate and accumulate in these tissues .
准备方法
Synthetic Routes and Reaction Conditions: 1-Propen-1-amine, N,N,2-trimethyl- can be synthesized through the reaction of dimethylamine with isobutyraldehyde. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred and heated to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-Propen-1-amine, N,N,2-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are meticulously monitored .
化学反应分析
Types of Reactions: 1-Propen-1-amine, N,N,2-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex molecules.
Common Reagents and Conditions:
Electrophiles: Such as halogens and acids.
Catalysts: Triethylamine and other bases.
Solvents: Dichloromethane and methanol.
Major Products:
Substituted Amines: Formed through substitution reactions.
Addition Products: Formed through addition reactions with alkenes and alkynes.
相似化合物的比较
- 1-Chloro-N,N,2-trimethyl-1-propenylamine
- N,N,2-trimethylprop-1-en-1-amine
Uniqueness: 1-Propen-1-amine, N,N,2-trimethyl- is unique due to its ability to facilitate reactions under neutral conditions, which is advantageous in organic synthesis. Its stability and reactivity make it a valuable reagent in various chemical processes .
属性
IUPAC Name |
N,N,2-trimethylprop-1-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJXWLJYTXOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219118 | |
| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-32-7 | |
| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propen-1-amine,N,2-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC93894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



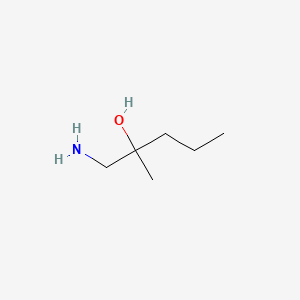
![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)
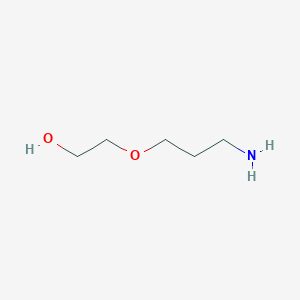

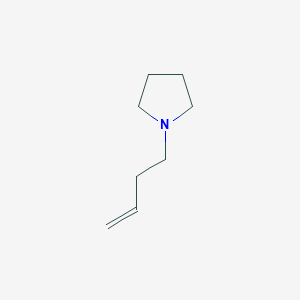
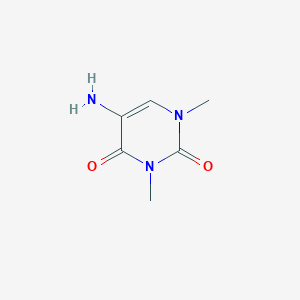
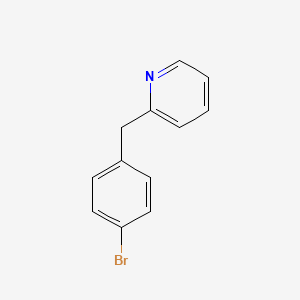
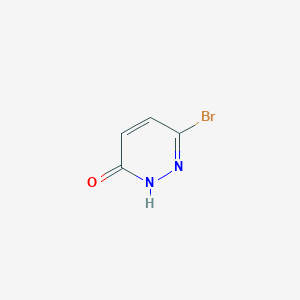
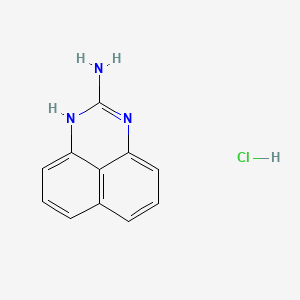
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

